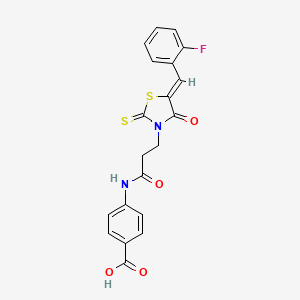
(Z)-4-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is a useful research compound. Its molecular formula is C20H15FN2O4S2 and its molecular weight is 430.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-4-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid, also referred to as LA1, is a compound with significant potential in medicinal chemistry. This article explores its biological activities, including anticancer, antibacterial, and antifungal properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a thiazolidinone core structure, which is known for its diverse biological activities. The presence of the 2-fluorobenzylidene moiety enhances its pharmacological profile.
Structural Formula
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit potent anticancer properties. For instance, compounds similar to LA1 have shown effectiveness against various cancer cell lines, including breast and colon cancers.
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| LA1 | Breast Cancer | Induces apoptosis via caspase activation | |
| LA1 | Colon Cancer | Inhibits cell proliferation through cell cycle arrest |
In vitro studies have indicated that LA1 can activate apoptotic pathways in cancer cells, leading to increased cell death. The compound's ability to inhibit key enzymes involved in cancer progression makes it a candidate for further development.
Antibacterial and Antifungal Activity
LA1 has also been evaluated for its antibacterial and antifungal properties. Research indicates that compounds containing the thiazolidinone structure exhibit significant antimicrobial activity.
Antibacterial Activity
A study reported that thiazolidinone derivatives showed antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics like ampicillin.
| Bacteria | MIC (mg/mL) | Most Sensitive Compound |
|---|---|---|
| E. coli | 0.004 | LA1 |
| Staphylococcus aureus | 0.008 | LA1 |
Antifungal Activity
LA1 demonstrated promising antifungal activity as well, with MIC values indicating effectiveness against various fungal strains.
| Fungi | MIC (mg/mL) | Most Sensitive Compound |
|---|---|---|
| Candida albicans | 0.006 | LA1 |
| Aspergillus niger | 0.012 | LA1 |
The biological activity of LA1 can be attributed to its ability to interact with specific biological targets:
- Caspase Activation : Induces apoptosis through the activation of caspases.
- Proteasome Inhibition : Inhibits protein degradation pathways, leading to accumulation of pro-apoptotic factors.
- Enzyme Inhibition : Acts as an inhibitor for various enzymes involved in cancer metabolism.
Study on Breast Cancer Cells
A case study involving the treatment of MCF-7 breast cancer cells with LA1 revealed a significant reduction in cell viability after 24 hours of exposure. The study utilized flow cytometry to analyze apoptosis rates, showing that LA1 increased early and late apoptotic cells by over 30% compared to control groups.
Study on Bacterial Infections
In another study focusing on E. coli, LA1 was tested for its antibacterial efficacy in vivo using a mouse model. Results indicated a substantial reduction in bacterial load in treated mice compared to untreated controls, highlighting the potential of LA1 as an antibiotic agent.
属性
IUPAC Name |
4-[3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4S2/c21-15-4-2-1-3-13(15)11-16-18(25)23(20(28)29-16)10-9-17(24)22-14-7-5-12(6-8-14)19(26)27/h1-8,11H,9-10H2,(H,22,24)(H,26,27)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRDTGCDVBRYIG-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














